molecular formula C16H21N3O3 B2421320 4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid CAS No. 1047678-65-8

4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid

Cat. No.: B2421320
CAS No.: 1047678-65-8
M. Wt: 303.362
InChI Key: TVHMHFMKDKXJFJ-UHFFFAOYSA-N
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Description

4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid is a synthetic small molecule of significant interest in chemical biology and drug discovery, particularly in the field of targeted protein degradation. This compound is designed as a potential candidate for the development of Proteolysis-Targeting Chimeras (PROTACs). Its structure, which incorporates specific binding motifs, is engineered to facilitate the recruitment of E3 ubiquitin ligases, thereby enabling the selective degradation of target proteins. This mechanism offers a powerful strategy for probing disease-associated proteins that are traditionally considered "undruggable." Research into this compound and its analogs is primarily focused on oncology, with investigations underway for its utility in degrading key oncogenic drivers, such as the androgen receptor, for the potential treatment of prostate cancer and other malignancies. The compound serves as a crucial research tool for exploring novel therapeutic pathways and understanding complex intracellular degradation mechanisms. It is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-cyanoanilino)-4-oxo-2-(pentylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-2-3-6-9-18-14(16(21)22)10-15(20)19-13-8-5-4-7-12(13)11-17/h4-5,7-8,14,18H,2-3,6,9-10H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHMHFMKDKXJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-cyanophenylamine with a suitable oxo acid derivative, followed by the introduction of the pentylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the pentylamino group with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Cyanophenyl)amino)-4-oxo-2-(methylamino)butanoic acid
  • 4-((2-Cyanophenyl)amino)-4-oxo-2-(ethylamino)butanoic acid
  • 4-((2-Cyanophenyl)amino)-4-oxo-2-(propylamino)butanoic acid

Uniqueness

4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid is unique due to the presence of the pentylamino group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective or suitable.

Biological Activity

The compound 4-((2-cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 4-((2-cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid is C13H16N2O3, with a molecular weight of approximately 248.28 g/mol. The structure features a cyanophenyl group that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human tumor cell lines, indicating potent anticancer activity.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
1aHT-29 Colon Carcinoma0.5Microtubule disruption and G2/M cell cycle arrest
1bMCF-7 Breast Cancer3.0Centrosome de-clustering
1cA549 Lung Cancer1.2Induction of apoptosis

These compounds have been observed to disrupt microtubule formation, which is critical for mitosis, leading to cell cycle arrest and apoptosis in cancer cells .

The mechanisms by which 4-((2-cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid exerts its biological effects include:

  • Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to the fragmentation of microtubules and subsequent cell death.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from successfully completing mitosis.
  • Anti-Angiogenic Effects : There is evidence suggesting that these compounds can inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study demonstrated that derivatives with a similar structure had potent activity against a panel of eight human tumor cell lines, showing specificity towards certain types of cancer .
  • Another investigation focused on the effect of these compounds on endothelial cells, revealing their potential as anti-angiogenic agents by reducing new blood vessel formation in vitro and in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step coupling reactions. For example:

Amide bond formation : React 2-cyanophenylamine with a suitable acyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C, with triethylamine as a base).

Nucleophilic substitution : Introduce the pentylamine moiety via SN2 reaction under reflux in THF or DMF .

  • Key variables : Temperature, solvent polarity, and stoichiometry of reagents significantly affect yield. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product.

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm the presence of the cyanophenyl (δ 7.5–8.0 ppm, aromatic protons) and pentylamino (δ 1.2–1.6 ppm, aliphatic chain) groups.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: ~333.4 g/mol) and detect impurities .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity >95% .

Q. What are the primary functional groups influencing the compound’s reactivity?

  • Key groups :

  • 2-Cyanophenyl : Electron-withdrawing cyano group enhances electrophilicity at the carbonyl carbon.
  • Pentylamino : Aliphatic amine participates in hydrogen bonding and pH-dependent solubility (pKa ~9–10).
  • Oxo group : Susceptible to nucleophilic attack, enabling derivatization (e.g., forming hydrazones for bioactivity studies) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Approach :

Docking studies : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., kinases or GPCRs). Focus on the cyanophenyl moiety’s role in π-π stacking.

MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).

  • Validation : Compare computational predictions with experimental IC50 values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values across studies)?

  • Case example : A 2024 study reported IC50 = 25 µM in MCF-7 cells , while a 2023 study observed no activity below 50 µM.

  • Resolution :

Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.

Validate target engagement : Use SPR (surface plasmon resonance) to directly measure binding kinetics to the proposed target.

Explore metabolite interference : LC-MS/MS to detect degradation products in cell culture media .

Q. How can SAR studies optimize the compound’s pharmacokinetic profile?

  • Modification strategies :

  • Cyanophenyl replacement : Substitute with fluorophenyl (improves metabolic stability) or pyridyl (enhances solubility).
  • Pentylamino chain : Shorten to propylamine to reduce lipophilicity (clogP reduction from 3.2 to 2.1).
  • Prodrug design : Esterify the carboxylic acid to enhance oral bioavailability .

Q. What role does stereochemistry play in the compound’s biological activity?

  • Chiral centers : The compound’s 2-amino butanoic acid backbone has potential stereochemical complexity.

  • Synthesis of enantiomers : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution.
  • Activity comparison : Test R and S enantiomers in vitro for differences in target binding (e.g., 10-fold selectivity observed in similar compounds ).

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